molecular formula C14H19NO4S B5051984 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azepane

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azepane

Cat. No.: B5051984
M. Wt: 297.37 g/mol
InChI Key: TYJLCOICDZQPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azepane is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring. This particular compound features a benzodioxane moiety, which is a bicyclic structure consisting of a benzene ring fused with a dioxane ring. The azepane ring, a seven-membered nitrogen-containing ring, is another significant structural component of this compound.

Mechanism of Action

Target of Action

The primary target of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azepane is Pyruvate kinase PKM . Pyruvate kinase is an enzyme involved in glycolysis, which is a crucial metabolic pathway for cellular respiration.

Biochemical Pathways

The compound’s interaction with Pyruvate kinase PKM suggests that it may affect the glycolysis pathway . Glycolysis is a key biochemical pathway that breaks down glucose to produce energy for the cell. Any changes in this pathway can have significant downstream effects on cellular energy production and other metabolic processes.

Preparation Methods

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azepane typically involves multiple steps:

    Formation of the Benzodioxane Moiety: The benzodioxane structure can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Sulfonylation: The benzodioxane derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as sodium carbonate to introduce the sulfonyl group.

    Azepane Ring Formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common reagents and conditions used in these reactions include polar aprotic solvents like dimethylformamide and catalysts such as lithium hydride. Major products formed from these reactions include sulfone, sulfide, and substituted derivatives.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azepane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly against enzymes like carbonic anhydrase and lipoxygenase.

    Medicine: It has shown promise as an antibacterial and anticancer agent, with studies indicating its ability to inhibit bacterial growth and disrupt cancer cell cycles.

    Industry: The compound is used in the development of new materials and as a ligand in catalysis for asymmetric synthesis reactions.

Comparison with Similar Compounds

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azepane can be compared with other similar compounds, such as:

    N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares the benzodioxane and sulfonamide moieties but lacks the azepane ring, making it less complex and potentially less versatile in its applications.

    N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides: These compounds have similar structural features but include additional alkyl or aralkyl groups, which can enhance their biological activity and specificity.

The uniqueness of this compound lies in its combination of the benzodioxane, sulfonamide, and azepane moieties, which confer a broad range of chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c16-20(17,15-7-3-1-2-4-8-15)12-5-6-13-14(11-12)19-10-9-18-13/h5-6,11H,1-4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJLCOICDZQPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.